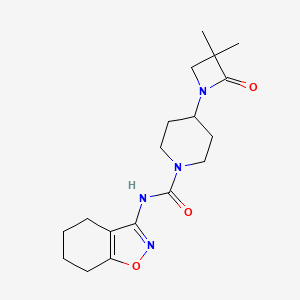![molecular formula C24H21NO6 B2491578 3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946385-55-3](/img/structure/B2491578.png)
3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex oxazine derivatives, like the one , often involves innovative methods such as tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes. This method, applied in the synthesis of related dihydrobenzo[d]oxazine and benzo[d]oxazin-2-one derivatives, showcases the efficiency and stereoselectivity of modern synthetic routes. These methods highlight the ability to construct complex heterocyclic systems from simpler precursors through catalyzed reactions under controlled conditions, demonstrating a significant step forward in the synthesis of complex oxazine derivatives (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to “3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one” often features intricate arrangements that contribute to their unique chemical properties. X-ray diffraction analysis plays a crucial role in establishing the configuration of these molecules, providing insights into their stereochemistry and molecular conformation. This analytical method allows researchers to determine the spatial arrangement of atoms within the molecule, which is essential for understanding its reactivity and interaction with biological targets.
Chemical Reactions and Properties
The chemical reactivity of oxazine derivatives is influenced by their molecular structure, which enables a variety of chemical transformations. These compounds participate in reactions such as aza-Piancatelli rearrangement and Michael reactions, facilitated by catalysts like In(OTf)3, leading to the synthesis of novel benzo[b][1,4]thiazine and oxazine derivatives with high selectivity and yield. These reactions exemplify the versatility of oxazine derivatives in synthetic chemistry, allowing for the creation of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and material science (Reddy et al., 2012).
Physical Properties Analysis
The physical properties of oxazine derivatives, including solubility, melting point, and crystalline structure, are critical for their application in various fields. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study these properties, providing valuable information on the thermal stability and phase behavior of these compounds. Understanding the physical properties of oxazine derivatives is essential for optimizing their performance in pharmaceutical formulations, polymeric materials, and electronic devices.
Chemical Properties Analysis
The chemical properties of oxazine derivatives, such as acidity, basicity, and photophysical behavior, are influenced by their molecular structure. Studies on the photophysical properties of benzoxazine monomers derived from bioresources reveal insights into their behavior in different solvents, highlighting the relationship between structural features and absorption-emission characteristics. This understanding is crucial for the development of functional polymers and optoelectronic materials based on oxazine derivatives, demonstrating their potential in sustainable development and green chemistry applications (Wattanathana et al., 2021).
properties
IUPAC Name |
3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6/c1-2-27-20-7-3-4-8-21(20)31-22-14-29-24-17(23(22)26)9-10-19-18(24)13-25(15-30-19)12-16-6-5-11-28-16/h3-11,14H,2,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITJNAZSSHOKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)
![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2491497.png)
![2-[(2-chloro-4,6-dimethylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2491499.png)
![methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate](/img/structure/B2491500.png)

![1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2491503.png)



![4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2491508.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)

![1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2491518.png)